1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one
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Overview
Description
The compound “1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The compound also contains a thiazepane ring and a phenylpropanone moiety.
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . These properties can often be predicted based on the compound’s molecular structure, but without specific data, I can’t provide a detailed analysis.Scientific Research Applications
Photoinitiators for Ultraviolet-Curable Coatings
Copolymers containing morpholinomethyl and thioxanthone moieties have been synthesized and evaluated as photoinitiators for ultraviolet-curable coatings. These copolymers displayed synergistic effects in activity, offering potential advancements in the development of efficient UV-curable systems for industrial applications (Angiolini et al., 1997).
Neurokinin-1 Receptor Antagonist
Compounds with morpholinomethyl structures have been identified as high-affinity, orally active neurokinin-1 receptor antagonists. These antagonists show promise in pre-clinical tests relevant to emesis and depression, highlighting their potential in therapeutic applications (Harrison et al., 2001).
Antibacterial Screening and DNA Cleavage
A study focused on the synthesis of thiadiazole derivatives, including morpholinomethyl groups, demonstrated moderate inhibition against Mycobacteria tuberculosis. This research paves the way for developing more effective analogs for medicinal applications, particularly in antibacterial and DNA cleavage activities (Mali et al., 2019).
Antitumor Activity
Research into tertiary aminoalkanol hydrochlorides, including morpholinomethyl derivatives, has identified compounds with significant antitumor activity. These findings contribute to the search for new therapeutic agents in cancer treatment (Isakhanyan et al., 2016).
Antimicrobial Activity
Mannich base derivatives of morpholinomethyl compounds have been synthesized and tested for their antimicrobial activity. This research indicates the potential of these compounds in developing new antimicrobial agents (Idhayadhulla et al., 2014).
Safety and Hazards
Mechanism of Action
In general, the mode of action of a compound involves its interaction with specific biological targets, such as proteins or enzymes, leading to changes in the function of these targets . The affected biochemical pathways would depend on the specific targets of the compound, and could involve a wide range of biological processes.
Pharmacokinetics refers to how the compound is absorbed, distributed, metabolized, and excreted in the body. Factors that can influence this include the compound’s chemical properties, such as its solubility and stability, as well as physiological factors like the pH of the stomach and the presence of transport proteins .
properties
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c22-19(8-7-17-5-2-1-3-6-17)21-9-4-14-24-16-18(21)15-20-10-12-23-13-11-20/h1-3,5-6,18H,4,7-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZGXJIULCIRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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